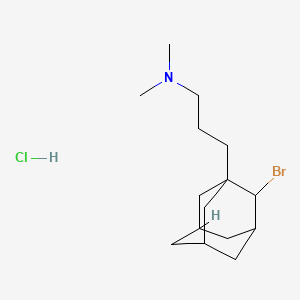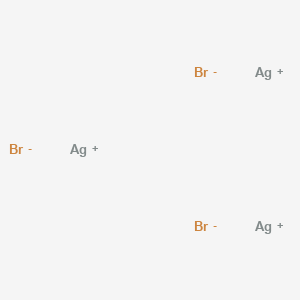
Trisilver;tribromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisilver tribromide: (Ag₃Br₃) is a chemical compound consisting of three silver (Ag) atoms and three bromine (Br) atoms. It has a molecular weight of 563.317 and is identified by the CAS Registry Number 11078-33-4. This compound is relatively less common and is primarily used in scientific research and specialized applications.
Synthetic Routes and Reaction Conditions:
Direct Combination: Trisilver tribromide can be synthesized by directly combining silver and bromine in a controlled environment. The reaction typically requires high temperatures and an inert atmosphere to prevent unwanted side reactions.
Precipitation Method: Another method involves the precipitation of silver bromide (AgBr) from a solution containing silver nitrate (AgNO₃) and potassium bromide (KBr). The resulting AgBr is then further reacted with additional silver to form trisilver tribromide.
Industrial Production Methods: Industrial production of trisilver tribromide is not common due to its specialized applications and the availability of alternative compounds. the methods mentioned above can be scaled up for larger production if needed.
Types of Reactions:
Oxidation: Trisilver tribromide can undergo oxidation reactions, where it loses electrons and forms silver bromate (AgBrO₃) or other oxidized products.
Reduction: Reduction reactions involve the gain of electrons, potentially forming silver metal (Ag) and bromine gas (Br₂).
Substitution: Substitution reactions can occur, where one or more bromine atoms are replaced by other halogens or ligands.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or ozone (O₃) can be used.
Reduction: Reducing agents like hydrogen gas (H₂) or carbon monoxide (CO) are typically employed.
Substitution: Halogen exchange reactions can be facilitated using halide salts or other suitable reagents.
Major Products Formed:
Oxidation: Silver bromate (AgBrO₃), silver oxide (Ag₂O)
Reduction: Silver metal (Ag), bromine gas (Br₂)
Substitution: Silver halides (e.g., AgCl, AgI), complex silver compounds
Applications De Recherche Scientifique
Chemistry: Trisilver tribromide is used in the study of silver-bromine chemistry and the synthesis of novel silver-based compounds. Biology: It can be employed in biological assays to study the interaction of silver ions with biological molecules. Medicine: Research into the antimicrobial properties of silver compounds often includes trisilver tribromide. Industry: Its unique properties may be explored for use in advanced materials and catalysis.
Mécanisme D'action
The mechanism by which trisilver tribromide exerts its effects depends on the specific application. In antimicrobial applications, the silver ions (Ag⁺) released from the compound interact with microbial cell membranes, disrupting their function and leading to cell death. The bromine atoms may also play a role in enhancing the compound's efficacy.
Molecular Targets and Pathways Involved:
Microbial Cell Membranes: Silver ions bind to and disrupt cell membranes, leading to cell lysis.
Enzymatic Pathways: Silver ions can inhibit essential enzymes within microbial cells, further contributing to their inactivation.
Comparaison Avec Des Composés Similaires
Silver Bromide (AgBr): A simpler compound with similar applications in photography and antimicrobial studies.
Silver(I) Bromate (AgBrO₃): An oxidized form of silver bromide with different chemical properties and uses.
Silver(I) Chloride (AgCl): Another silver halide with applications in photography and catalysis.
Uniqueness: Trisilver tribromide is unique due to its higher bromine content compared to other silver halides, which can influence its reactivity and applications. Its ability to undergo various chemical reactions makes it a versatile compound in scientific research.
Propriétés
Formule moléculaire |
Ag3Br3 |
|---|---|
Poids moléculaire |
563.32 g/mol |
Nom IUPAC |
trisilver;tribromide |
InChI |
InChI=1S/3Ag.3BrH/h;;;3*1H/q3*+1;;;/p-3 |
Clé InChI |
VOJUTXIQFFJRFM-UHFFFAOYSA-K |
SMILES canonique |
[Br-].[Br-].[Br-].[Ag+].[Ag+].[Ag+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


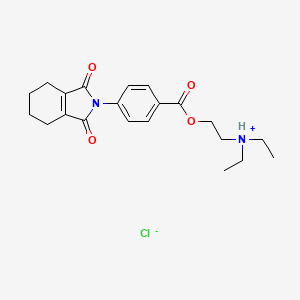
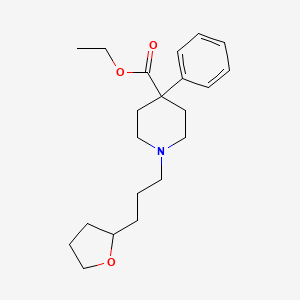

![N-[3-(dimethylamino)propyl]-2-(9-oxo-10H-acridin-4-yl)acetamide](/img/structure/B15344656.png)
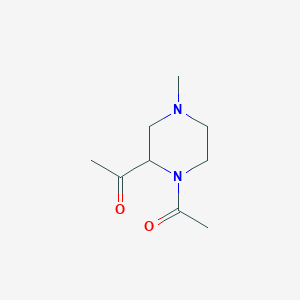
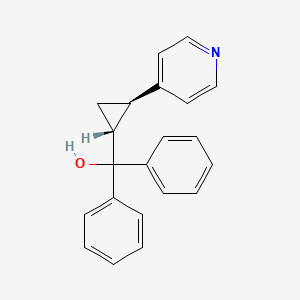

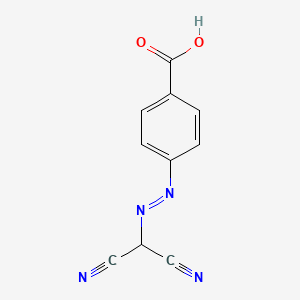
![Adenosine,2'-deoxy-,5'-ester with thiodiphosphoric acid([(ho)2p(o)]2s)(9ci)](/img/structure/B15344680.png)
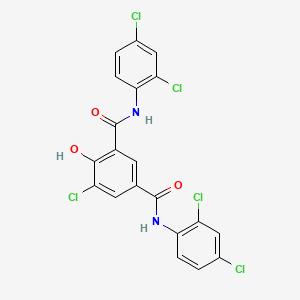

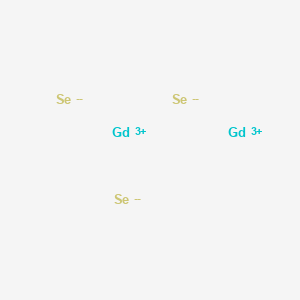
![Acetamide, N-[2-[(2-cyano-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-](/img/structure/B15344714.png)
